N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
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Description
N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C18H24ClN5O4S and its molecular weight is 441.93. The purity is usually 95%.
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Biological Activity
N-(2-chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide, often referred to by its CAS number 1105248-85-8, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C16H21ClN4O3S |
Molecular Weight | 384.9 g/mol |
Structure | Chemical Structure |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The presence of the triazole ring is crucial for its interaction with biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase and urease. In vitro studies indicate strong inhibitory activity against these enzymes, which are linked to neurodegenerative diseases and gastrointestinal disorders respectively .
- Antimicrobial Activity : Preliminary studies have demonstrated that this compound exhibits moderate to strong antibacterial activity against several strains such as Salmonella typhi and Bacillus subtilis. The mechanism involves disrupting bacterial cell wall synthesis and function .
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated in various studies:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Salmonella typhi | 32 µg/mL |
Bacillus subtilis | 16 µg/mL |
Escherichia coli | 64 µg/mL |
These findings suggest that the compound may be a candidate for developing new antibacterial agents .
Anticancer Activity
In cell line studies, this compound has shown promise as an anticancer agent. The structure–activity relationship (SAR) indicates that modifications in the piperidine moiety enhance cytotoxicity against various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 10.5 |
MCF7 (Breast Cancer) | 12.0 |
The observed cytotoxicity correlates with the presence of the methylsulfonyl group and the triazole ring .
Case Studies and Research Findings
A series of synthesized derivatives based on the core structure of N-(2-chlorobenzyl)-2-(4-methyl...) have been evaluated for their biological activities:
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-methyl-3-(1-methylsulfonylpiperidin-3-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O4S/c1-22-17(14-7-5-9-23(11-14)29(2,27)28)21-24(18(22)26)12-16(25)20-10-13-6-3-4-8-15(13)19/h3-4,6,8,14H,5,7,9-12H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUIVXRCAHVCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCC2=CC=CC=C2Cl)C3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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